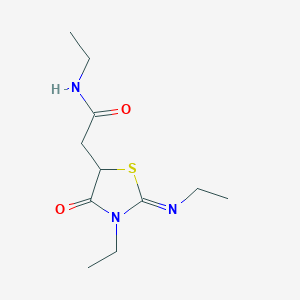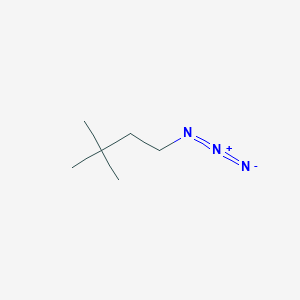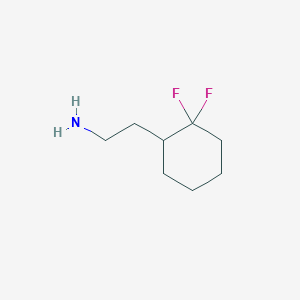
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound with a unique structure that combines morpholine, nitrobenzene, and oxime functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps. The starting material is often 4-morpholino-3-nitrobenzaldehyde, which undergoes a reaction with 2,6-dichlorobenzyl hydroxylamine to form the oxime derivative. The reaction conditions usually include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The morpholine ring and the oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 4-morpholino-3-aminobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime.
Aplicaciones Científicas De Investigación
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring and oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-morpholino-3-nitrobenzaldehyde: Lacks the oxime group but shares the morpholine and nitrobenzene functionalities.
2,6-dichlorobenzyl hydroxylamine: Contains the dichlorobenzyl and hydroxylamine groups but lacks the morpholine and nitrobenzene functionalities.
Uniqueness
4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the individual components or similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(4-morpholin-4-yl-3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c19-15-2-1-3-16(20)14(15)12-27-21-11-13-4-5-17(18(10-13)23(24)25)22-6-8-26-9-7-22/h1-5,10-11H,6-9,12H2/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBQEQAKYGJROX-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669152.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2669153.png)


![2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile](/img/structure/B2669162.png)
![3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2669164.png)
![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride](/img/structure/B2669165.png)






![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride](/img/structure/B2669175.png)
